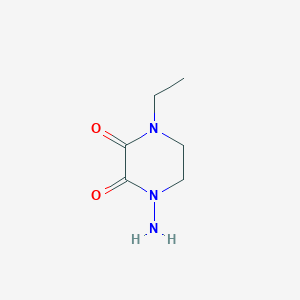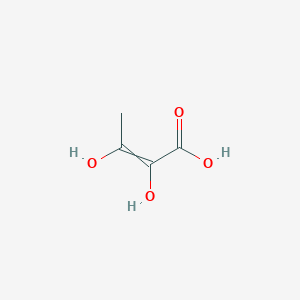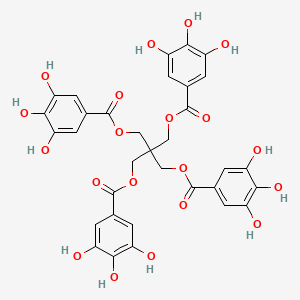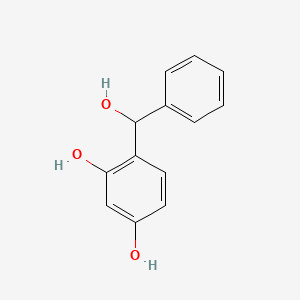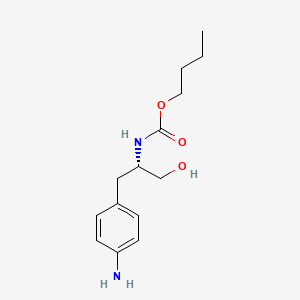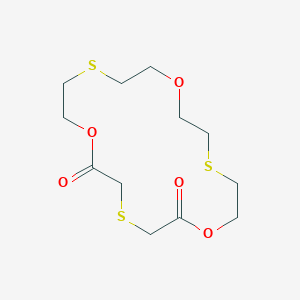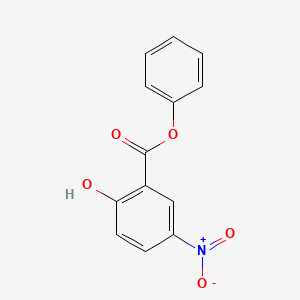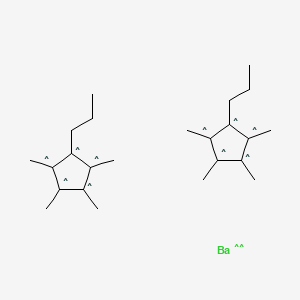
bis-(n-Propyltetramethylcyclopentadienyl)barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(n-Propyltetramethylcyclopentadienyl)barium is an organometallic compound with the molecular formula C24H38Ba. It is known for its unique structure, where barium is coordinated with two n-propyltetramethylcyclopentadienyl ligands. This compound is typically used in research and development, particularly in the fields of materials science and organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(n-Propyltetramethylcyclopentadienyl)barium typically involves the reaction of barium metal with n-propyltetramethylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(n-Propyltetramethylcyclopentadienyl)barium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and the corresponding reduced organic ligands.
Substitution: The n-propyltetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include barium oxide, barium metal, and substituted organometallic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis-(n-Propyltetramethylcyclopentadienyl)barium has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, including thin films and nanomaterials, due to its unique organometallic properties.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic compounds and complexes.
Catalysis: It is employed as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Wirkmechanismus
The mechanism of action of bis-(n-Propyltetramethylcyclopentadienyl)barium involves the coordination of the barium ion with the n-propyltetramethylcyclopentadienyl ligands. This coordination stabilizes the barium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to bis-(n-Propyltetramethylcyclopentadienyl)barium include:
- Bis(pentamethylcyclopentadienyl)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct .
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials synthesis and catalysis .
Eigenschaften
Molekularformel |
C24H38Ba |
|---|---|
Molekulargewicht |
463.9 g/mol |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3; |
InChI-Schlüssel |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



